N-(furan-2-ylmethyl)-3,3-dimethylcyclohexan-1-amine

Catalog No.
S13781157
CAS No.
M.F
C13H21NO
M. Wt
207.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(furan-2-ylmethyl)-3,3-dimethylcyclohexan-1-amin...

Product Name

N-(furan-2-ylmethyl)-3,3-dimethylcyclohexan-1-amine

IUPAC Name

N-(furan-2-ylmethyl)-3,3-dimethylcyclohexan-1-amine

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

InChI

InChI=1S/C13H21NO/c1-13(2)7-3-5-11(9-13)14-10-12-6-4-8-15-12/h4,6,8,11,14H,3,5,7,9-10H2,1-2H3

InChI Key

DMMLZHBKKWUPCB-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(C1)NCC2=CC=CO2)C

N-(furan-2-ylmethyl)-3,3-dimethylcyclohexan-1-amine is a compound characterized by its unique structure, which includes a furan ring and a cyclohexane moiety. The furan ring contributes to the compound's reactivity and potential biological activity, while the cyclohexane structure provides steric bulk that may influence its interactions with biological targets. This compound can be represented by the molecular formula C13H17NC_{13}H_{17}N and has a molecular weight of approximately 203.28 g/mol.

Typical of amines and furan derivatives. Key reactions include:

  • N-Alkylation: The amine group can react with alkyl halides to form N-alkyl derivatives.
  • Friedel-Crafts Reactions: The furan ring can participate in electrophilic aromatic substitution, allowing for functionalization at the 2-position of the furan.
  • Hydrogen Atom Transfer: The compound may also engage in hydrogen atom transfer reactions, particularly in the presence of photocatalysts, which can facilitate C–H bond activation .

N-(furan-2-ylmethyl)-3,3-dimethylcyclohexan-1-amine exhibits potential biological activities that are being investigated in various studies. Compounds with similar structures have shown antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli . The presence of the furan moiety is often linked to enhanced bioactivity due to its ability to interact with biological macromolecules.

Several synthesis methods can be employed to produce N-(furan-2-ylmethyl)-3,3-dimethylcyclohexan-1-amine:

  • Condensation Reactions: The compound can be synthesized through the condensation of 3,3-dimethylcyclohexan-1-amine with furan-2-carbaldehyde, typically under acidic or basic conditions to promote the reaction.
  • Reductive Alkylation: This method involves the reaction of an amine with an aldehyde followed by reduction, which can yield the desired amine product efficiently .
  • Catalytic Methods: Employing nanomaterials as catalysts has been shown to enhance yields in similar synthetic pathways involving heterocyclic compounds .

N-(furan-2-ylmethyl)-3,3-dimethylcyclohexan-1-amine has potential applications in:

  • Pharmaceuticals: Due to its biological activity, this compound could serve as a lead structure for developing new antimicrobial agents or other therapeutic agents.
  • Material Science: It may also find use in synthesizing polymeric materials or as a hardener in epoxy resins due to its amine functionality .

Studies on interaction mechanisms involving N-(furan-2-ylmethyl)-3,3-dimethylcyclohexan-1-amine are crucial for understanding its biological effects. Research indicates that compounds with similar structures can interact with various receptors or enzymes, potentially influencing pathways related to inflammation or infection response . Interaction studies often utilize spectroscopic methods such as NMR and mass spectrometry to elucidate binding affinities and mechanisms.

Several compounds share structural similarities with N-(furan-2-ylmethyl)-3,3-dimethylcyclohexan-1-amine. Key examples include:

Compound NameStructure FeaturesUnique Aspects
N-(furan-2-ylmethyl)-cyclohexanamineFuran ring attached to cyclohexaneLacks dimethyl substitution on cyclohexane
2-(furan-2-yl)ethanamineEthylene linker instead of cyclohexaneSimpler structure; different steric properties
4-(furan-2-carboxamido)butanoic acidFuran ring with carboxamideContains a carboxylic acid functional group
N,N-dimethyl-furan-2-methanamineDimethyl substitution on nitrogenMore basic character due to additional methyl groups

These comparisons highlight how variations in substituents and structure impact the chemical properties and potential applications of these compounds. The presence of both the furan ring and the bulky cyclohexane structure makes N-(furan-2-ylmethyl)-3,3-dimethylcyclohexan-1-amine particularly unique among related compounds.

XLogP3

3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

207.162314293 g/mol

Monoisotopic Mass

207.162314293 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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